Cas no 1021436-61-2 (5-(Chloromethyl)-3-1-(4-chlorophenyl)cyclopropyl-1,2,4-oxadiazole)

5-(Chloromethyl)-3-[1-(4-chlorophenyl)cyclopropyl]-1,2,4-oxadiazole is a versatile heterocyclic compound featuring a chloromethyl group and a 1,2,4-oxadiazole core substituted with a 1-(4-chlorophenyl)cyclopropyl moiety. This structure imparts reactivity suitable for further functionalization, making it valuable in synthetic chemistry, particularly in the development of agrochemicals and pharmaceuticals. The presence of both chloromethyl and chlorophenyl groups enhances its utility as an intermediate in cross-coupling reactions and nucleophilic substitutions. Its cyclopropyl ring contributes to steric and electronic modulation, potentially improving binding affinity in bioactive molecules. The compound’s stability under standard conditions ensures ease of handling in laboratory settings. Its well-defined structure allows for precise modifications, supporting research in medicinal and material sciences.
5-(Chloromethyl)-3-1-(4-chlorophenyl)cyclopropyl-1,2,4-oxadiazole structure
1021436-61-2 structure
Product Name:5-(Chloromethyl)-3-1-(4-chlorophenyl)cyclopropyl-1,2,4-oxadiazole
CAS No:1021436-61-2
MF:C12H10Cl2N2O
MW:269.12660074234
CID:2084977
Update Time:2025-11-01

5-(Chloromethyl)-3-1-(4-chlorophenyl)cyclopropyl-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 5-(Chloromethyl)-3-[1-(4-chlorophenyl)cyclopropyl]-1,2,4-oxadiazole
    • 5-(Chloromethyl)-3-1-(4-chlorophenyl)cyclopropyl-1,2,4-oxadiazole
    • Inchi: 1S/C12H10Cl2N2O/c13-7-10-15-11(16-17-10)12(5-6-12)8-1-3-9(14)4-2-8/h1-4H,5-7H2
    • InChI Key: NYJZGVZGPYKVGQ-UHFFFAOYSA-N
    • SMILES: O1C(CCl)=NC(C2(C3=CC=C(Cl)C=C3)CC2)=N1

5-(Chloromethyl)-3-1-(4-chlorophenyl)cyclopropyl-1,2,4-oxadiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C368600-10mg
5-(Chloromethyl)-3-[1-(4-chlorophenyl)cyclopropyl]-1,2,4-oxadiazole
1021436-61-2
10mg
$ 196.00 2023-04-18
TRC
C368600-25mg
5-(Chloromethyl)-3-[1-(4-chlorophenyl)cyclopropyl]-1,2,4-oxadiazole
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$ 431.00 2023-04-18
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C368600-50mg
5-(Chloromethyl)-3-[1-(4-chlorophenyl)cyclopropyl]-1,2,4-oxadiazole
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$ 793.00 2023-04-18
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C368600-100mg
5-(Chloromethyl)-3-[1-(4-chlorophenyl)cyclopropyl]-1,2,4-oxadiazole
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$ 1800.00 2023-09-08
AN HUI ZE SHENG Technology Co., Ltd.
C368600-10mg
5-(Chloromethyl)-3-[1-(4-chlorophenyl)cyclopropyl]-1,2,4-oxadiazole
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¥1680.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
C368600-25mg
5-(Chloromethyl)-3-[1-(4-chlorophenyl)cyclopropyl]-1,2,4-oxadiazole
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¥3720.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
C368600-50mg
5-(Chloromethyl)-3-[1-(4-chlorophenyl)cyclopropyl]-1,2,4-oxadiazole
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¥6900.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
C368600-100mg
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¥13440.00 2023-09-15

5-(Chloromethyl)-3-1-(4-chlorophenyl)cyclopropyl-1,2,4-oxadiazole Related Literature

Additional information on 5-(Chloromethyl)-3-1-(4-chlorophenyl)cyclopropyl-1,2,4-oxadiazole

Introduction to 5-(Chloromethyl)-3-1-(4-chlorophenyl)cyclopropyl-1,2,4-oxadiazole (CAS No. 1021436-61-2)

5-(Chloromethyl)-3-1-(4-chlorophenyl)cyclopropyl-1,2,4-oxadiazole (CAS No. 1021436-61-2) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of heterocyclic molecules, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its cyclopropyl ring and the presence of both chloromethyl and chlorophenyl substituents, contribute to its intriguing chemical properties and biological relevance.

The compound's structure is characterized by a cyclopropyl group attached to a 1,2,4-oxadiazole core, which is further functionalized with a chloromethyl group at the 5-position and a 4-chlorophenyl group at the 3-position. This specific arrangement of functional groups makes it a promising candidate for further investigation in drug discovery and development. The chloromethyl moiety, in particular, is known to be a versatile handle for further chemical modifications, allowing for the synthesis of more complex derivatives with tailored biological activities.

In recent years, there has been a growing interest in oxadiazole derivatives due to their demonstrated efficacy in various pharmacological contexts. Oxadiazoles are heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of the cyclopropyl ring in 5-(Chloromethyl)-3-1-(4-chlorophenyl)cyclopropyl-1,2,4-oxadiazole adds an additional layer of complexity to its chemical behavior, potentially influencing its interactions with biological targets.

One of the most compelling aspects of this compound is its potential as a building block for the development of novel therapeutic agents. The combination of the oxadiazole core with the chloromethyl and chlorophenyl substituents suggests that it may exhibit unique pharmacological properties that have not been fully explored. This has prompted researchers to investigate its potential applications in various therapeutic areas.

Recent studies have begun to shed light on the biological activity of this compound. Initial investigations have shown that it exhibits promising inhibitory effects against certain enzymes and receptors that are implicated in various diseases. For instance, research has indicated that it may have potential as an inhibitor of certain kinases and other enzymes involved in cancer progression. Additionally, its ability to interact with specific receptors has raised interest in its potential as an anti-inflammatory agent.

The synthesis of 5-(Chloromethyl)-3-1-(4-chlorophenyl)cyclopropyl-1,2,4-oxadiazole involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps typically include the formation of the cyclopropyl ring followed by the introduction of the oxadiazole core and the functionalization with chloromethyl and chlorophenyl groups. Advanced synthetic techniques such as cross-coupling reactions and cyclization processes are often employed to achieve the desired structure.

The chemical properties of this compound make it an attractive candidate for further exploration in medicinal chemistry. Its reactivity towards nucleophiles and electrophiles allows for diverse modifications, enabling the synthesis of analogs with enhanced or altered biological activities. This flexibility is crucial for developing new drugs that can overcome resistance mechanisms or target specific disease pathways more effectively.

In conclusion, 5-(Chloromethyl)-3-1-(4-chlorophenyl)cyclopropyl-1,2,4-oxadiazole (CAS No. 1021436-61-2) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset for drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.

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